2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a synthetic compound with potential applications in medicinal chemistry. Its complex structure features an imidazole ring and a sulfanyl group, which are known to contribute to various biological activities. The compound's molecular formula is C16H18ClN3S, indicating the presence of chlorine, nitrogen, and sulfur within its framework. This compound is classified under thioacetamides and imidazole derivatives, which are often explored for their pharmacological properties.
The synthesis of 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide typically involves several key steps:
Technical details regarding reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields and purity.
The molecular structure of 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide can be represented as follows:
The compound's structure can be visualized using computational chemistry software or by drawing its chemical structure based on its SMILES representation: CC(C)C(=O)N(SC1=C(N=C(N1C)C2=CC=C(C=C2)Cl)C)C
.
The compound may participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound to enhance its pharmacological properties or to create analogs for further study.
The mechanism of action for 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is not fully elucidated but can be hypothesized based on similar compounds:
Research into the specific targets and pathways affected by this compound is ongoing and crucial for understanding its therapeutic potential.
The physical and chemical properties of 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the identity and purity of synthesized compounds.
The potential applications of 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide are diverse:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2